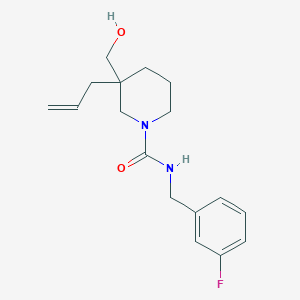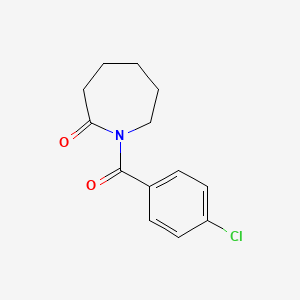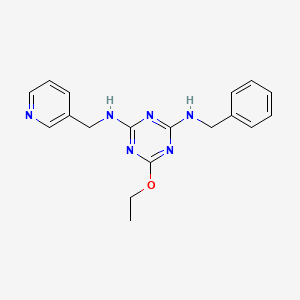
4-chloro-2-methylphenyl 4-bromobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds often involves reactions between halogenated phenyl compounds and carboxylic acids or their derivatives in the presence of a base. For instance, 2-(4-Chlorophenyl)-2-oxoethyl 3-methylbenzoate is synthesized by reacting 4-chlorophenacyl bromide with 2-methylbenzoic acid using potassium or sodium carbonate in DMF medium at room temperature (Chidan Kumar et al., 2014). This method could be adapted for the synthesis of 4-chloro-2-methylphenyl 4-bromobenzoate by choosing appropriate starting materials and conditions.
Molecular Structure Analysis
The molecular structure of compounds similar to this compound can be confirmed using IR and single-crystal X-ray diffraction studies. The geometrical parameters obtained from such studies are often in agreement with those calculated using density functional theory (DFT) (Chidan Kumar et al., 2014). These techniques provide valuable insights into the arrangement of atoms within the molecule and can be used to determine the charge transfer within the molecule.
Chemical Reactions and Properties
The reactivity of this compound with other chemicals can be understood by studying the reactions of structurally similar compounds. For example, the bromination and nitration of derivatives lead to the formation of multiple products, indicating a high reactivity towards electrophilic substitution reactions (Cooper et al., 1970).
Physical Properties Analysis
The physical properties, such as melting point, boiling point, and solubility, can be influenced by the molecular structure. Compounds like this compound typically show distinct physical properties that can be predicted using computational methods and compared with experimental data (Diwaker et al., 2015).
Chemical Properties Analysis
Chemical properties, including reactivity patterns and stability, are crucial for understanding the behavior of this compound in various chemical environments. Studies on similar compounds suggest that the presence of halogen atoms significantly affects their reactivity and stability, making them useful for further chemical modifications (Hylarides et al., 1989).
Wissenschaftliche Forschungsanwendungen
Halogenated Benzene Derivatives in Organic Synthesis
Research on halogenated benzene derivatives, such as those involving bromination and chlorination, plays a crucial role in organic synthesis, enabling the development of various pharmaceuticals, dyes, and agrochemicals. For instance, studies on bromination and nitration of dibromobenzo[b]thiophen derivatives highlight the intricate control over substitution patterns critical for synthesizing compounds with specific properties and activities (Cooper et al., 1970). These methodologies could be applicable in the synthesis or modification of compounds like 4-chloro-2-methylphenyl 4-bromobenzoate, indicating its potential use in creating novel materials or bioactive molecules.
Pharmacological Applications
Compounds structurally similar to this compound may find applications in pharmacology, where modifications of the benzo[b]thiophen core have led to the development of molecules with potential therapeutic benefits. For example, research into the pharmacological activities of benzo[b]thiophen derivatives reveals their potential in creating new medicines (Chapman et al., 1968). This suggests that this compound could serve as a precursor or intermediate in the synthesis of compounds with medicinal properties.
Material Science and Catalysis
In material science and catalysis, halogenated compounds are often key intermediates or catalysts themselves. For instance, the development of new classes of C−N donor ligands for homogeneous catalysis involves the coupling of halogenated compounds, showcasing the versatility of these molecules in facilitating chemical reactions (César et al., 2002). Therefore, this compound could find applications in catalysis research, particularly in the development of new catalysts or catalytic processes.
Environmental Studies
The study of halogenated organic compounds extends to environmental science, where their behavior, degradation, and potential impact on ecosystems are analyzed. For example, the reductive dechlorination of dichlorobenzoate by specific microbial strains highlights the environmental fate of chlorinated organic pollutants (Tweel et al., 1987). While not directly related, this research underscores the broader context of studying compounds like this compound in understanding and mitigating the environmental impact of halogenated organics.
Eigenschaften
IUPAC Name |
(4-chloro-2-methylphenyl) 4-bromobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrClO2/c1-9-8-12(16)6-7-13(9)18-14(17)10-2-4-11(15)5-3-10/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QICYSNXYDTXOTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OC(=O)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4-methylpiperazin-1-yl)carbonyl]-7-(tetrahydro-2H-pyran-4-yl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5506282.png)
![2-butyl-8-[3-(4-methyl-4H-1,2,4-triazol-3-yl)propanoyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5506285.png)

![4-chloro-N'-[(6-nitro-1,3-benzodioxol-5-yl)methylene]benzenesulfonohydrazide](/img/structure/B5506295.png)

![4-{[(9-ethyl-9H-carbazol-3-yl)methylene]amino}-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5506326.png)

![8-allyl-3-[(4-methyl-1-piperazinyl)carbonyl]-2H-chromen-2-one](/img/structure/B5506339.png)

![4-{4-[4-(4-ethoxybenzoyl)-1-piperazinyl]-2-pyrimidinyl}morpholine](/img/structure/B5506349.png)


![3-[4-(3-fluoro-4-methoxyphenyl)-1,3-thiazol-2-yl]pyridine](/img/structure/B5506378.png)
